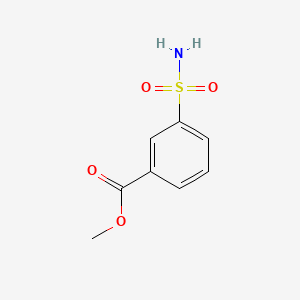

Methyl 3-sulfamoylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-sulfamoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYUOBGADRKVAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7069360 | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59777-67-2 | |

| Record name | Methyl 3-(aminosulfonyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59777-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059777672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 3-(aminosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7069360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-sulfamoylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Methyl 3-sulfamoylbenzoate" chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

December 2025

Introduction

Methyl 3-sulfamoylbenzoate is an organic chemical compound featuring a benzoate structure substituted with a sulfamoyl group at the meta position. This molecule holds interest within the fields of medicinal chemistry and drug discovery due to the prevalence of the sulfonamide functional group in a wide array of therapeutic agents. The sulfamoyl moiety can act as a key pharmacophore, influencing the compound's biological activity, solubility, and pharmacokinetic properties. This technical guide provides a detailed overview of the known chemical properties, structural information, and potential biological relevance of this compound, serving as a resource for researchers engaged in the synthesis and evaluation of novel small molecules.

Chemical Properties and Structure

This compound is a white solid at room temperature. Its fundamental chemical and physical properties are summarized in the tables below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

General and Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | methyl 3-(aminosulfonyl)benzoate | --INVALID-LINK-- |

| CAS Number | 59777-67-2 | --INVALID-LINK-- |

| Molecular Formula | C₈H₉NO₄S | PubChem |

| Molecular Weight | 215.23 g/mol | PubChem |

| Predicted Boiling Point | 402.4 ± 47.0 °C | ChemicalBook |

| Predicted Density | 1.377 ± 0.06 g/cm³ (at 20°C) | ChemicalBook |

| Predicted pKa | 9.76 ± 0.60 | ChemicalBook |

| Storage Temperature | 2-8°C | ChemicalBook |

Structural Identifiers

| Identifier | String | Source |

| SMILES | COC(=O)C1=CC(=CC=C1)S(=O)(=O)N | PubChem |

| InChI | InChI=1S/C8H9NO4S/c1-13-8(10)6-3-2-4-7(5-6)14(9,11)12/h2-5H,1H3,(H2,9,11,12) | PubChem |

| InChIKey | BUYUOBGADRKVAP-UHFFFAOYSA-N | --INVALID-LINK-- |

Chemical Structure

The chemical structure of this compound consists of a central benzene ring. A methoxycarbonyl group (-COOCH₃) is attached at position 1, and a sulfamoyl group (-SO₂NH₂) is attached at position 3.

Experimental Protocols

General Synthesis Pathway of Sulfamoylbenzoates

The synthesis of sulfamoylbenzoates often commences with the chlorosulfonation of a corresponding benzoic acid derivative, followed by amination. For this compound, a potential synthetic workflow is proposed.

Disclaimer: This is a generalized protocol and requires optimization for specific reaction conditions, including stoichiometry, temperature, reaction time, and purification methods.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound is limited in publicly accessible databases. The following represents expected characteristic signals based on the structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amine protons of the sulfamoyl group. The aromatic protons would likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm). The methyl ester protons would present as a singlet around δ 3.9 ppm. The amine protons of the sulfamoyl group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the 120-140 ppm range), and the methyl carbon of the ester (around 52 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for the various functional groups present in the molecule:

-

N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine in the sulfamoyl group.

-

C=O stretch: A strong absorption band around 1720-1700 cm⁻¹ for the carbonyl group of the ester.

-

S=O stretch: Two strong absorption bands for the sulfonyl group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching of the ester.

-

Aromatic C-H and C=C stretches: As is characteristic for aromatic compounds.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak [M]⁺. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the C-S and S-N bonds of the sulfamoyl group.

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the broader class of sulfamoylbenzoate derivatives has been investigated for various biological activities.

Derivatives of sulfamoylbenzoic acid have been explored as inhibitors of various enzymes and as potential therapeutic agents. For instance, certain sulfamoylbenzamide derivatives have shown inhibitory activity against human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are involved in pathways related to thrombosis, inflammation, and cancer.[1]

Given the structural similarities, it is plausible that this compound could be investigated for similar biological activities. Further research, including in vitro and in vivo studies, would be necessary to elucidate any potential therapeutic effects and the underlying mechanisms of action, including any interactions with cellular signaling pathways.

Conclusion

This compound is a compound of interest for chemical and pharmaceutical research. This guide has summarized its core chemical properties and structure. While detailed experimental protocols and specific biological activity data are currently lacking, the information provided on related compounds offers a foundation for future research endeavors. The synthesis and biological evaluation of this and similar molecules could lead to the discovery of novel therapeutic agents. Further investigation is warranted to fully characterize this compound and explore its potential applications in drug development.

References

"Methyl 3-sulfamoylbenzoate" CAS number and molecular weight

An In-Depth Technical Guide to Methyl 3-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol, and an exploration of the potential biological significance of the broader class of sulfamoylbenzoates. Due to the limited availability of public data on this specific compound, information on structurally related molecules is included to provide a contextual framework for research and development.

Core Compound Data: this compound

This compound is a chemical compound with the following key identifiers:

| Property | Value |

| CAS Number | 59777-67-2 |

| Molecular Formula | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol |

Proposed Experimental Synthesis

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic acid

The initial step involves the reaction of benzoic acid with chlorosulfonic acid to yield 3-(chlorosulfonyl)benzoic acid.

Experimental Protocol:

-

In a flask equipped with a stirrer and an exit tube for gas, carefully add 10 mL of chlorosulfonic acid.

-

Slowly add 1.22 g (10 mmol) of benzoic acid to the chlorosulfonic acid with continuous stirring.

-

Heat the reaction mixture to 100°C and maintain for 45 minutes.

-

After completion, the reaction mixture is cooled and then slowly poured into ice-cold brine.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under a vacuum to yield 3-(chlorosulfonyl)benzoic acid.

Step 2: Amination and Esterification

The intermediate, 3-(chlorosulfonyl)benzoic acid, can then be converted to this compound. This involves a reaction with an ammonia source to form the sulfonamide, followed by esterification of the carboxylic acid with methanol.

Experimental Protocol:

-

The crude 3-(chlorosulfonyl)benzoic acid is dissolved in a suitable solvent, such as tetrahydrofuran (THF).

-

The solution is cooled in an ice bath, and aqueous ammonia is added dropwise with stirring to form 3-sulfamoylbenzoic acid.

-

Following the amination, the solvent is removed under reduced pressure.

-

The resulting 3-sulfamoylbenzoic acid is then subjected to Fischer esterification. The acid is refluxed in an excess of methanol with a catalytic amount of a strong acid, such as sulfuric acid.

-

The reaction is monitored for completion (e.g., by thin-layer chromatography).

-

Upon completion, the excess methanol is removed, and the mixture is worked up by neutralizing the acid catalyst and extracting the product with an organic solvent.

-

The final product, this compound, is purified by column chromatography or recrystallization.

Caption: Proposed two-step synthesis of this compound.

Potential Biological Activity and Research Applications

While there is a lack of specific biological data for this compound, the sulfamoylbenzoate scaffold is a key feature in a variety of biologically active molecules. Research on related compounds suggests potential areas of investigation for this compound.

Derivatives of sulfamoylbenzoic acid have been investigated for a range of therapeutic applications. For example, some have been explored as inhibitors of enzymes such as carbonic anhydrases.[1] Additionally, a structurally distinct compound, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate, has been identified as a dual inhibitor of malate dehydrogenase 1 and 2, targeting cancer metabolism.[2]

Furthermore, other methyl benzoate compounds have been studied for their insecticidal properties, acting as contact toxicants, fumigants, and repellents.[3][4] These findings suggest that this compound could be a candidate for screening in various biological assays to determine its potential utility in drug discovery or agrochemical development.

Given the absence of specific signaling pathway information for this compound, a logical workflow for initial investigation would involve a series of screening assays to identify its biological targets.

Caption: A logical workflow for investigating the biological activity of this compound.

References

- 1. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

"Methyl 3-sulfamoylbenzoate" synthesis pathways from benzoic acid

An in-depth technical guide on the synthesis of methyl 3-sulfamoylbenzoate from benzoic acid, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable organic intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a sulfamoyl group and a methyl ester meta to each other on a benzene ring, makes it a key building block in medicinal chemistry. This technical guide outlines the primary synthetic pathways for producing this compound, starting from the readily available precursor, benzoic acid. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate practical application in a research and development setting.

The synthesis of sulfamoylbenzoates traditionally involves multi-step processes, including chlorosulfonation, amination, and esterification.[1] The sequence of these steps can be varied, leading to two principal synthetic routes from benzoic acid, each with distinct process considerations. This document will detail both pathways for a comprehensive understanding.

Pathway 1: Chlorosulfonation Followed by Amination and Esterification

This pathway introduces the sulfamoyl group onto the benzoic acid backbone before the final esterification step. The carboxylic acid group on the benzene ring is a deactivating, meta-directing group for electrophilic aromatic substitution, which directs the incoming chlorosulfonyl group to the 3-position.[2]

Step 1: Chlorosulfonation of Benzoic Acid

The initial step involves the electrophilic aromatic substitution of benzoic acid with chlorosulfonic acid to introduce a chlorosulfonyl group.

Experimental Protocol:

-

In a fume hood, carefully add benzoic acid to an excess of chlorosulfonic acid at room temperature with stirring. The molar ratio of chlorosulfonic acid to benzoic acid is typically kept high to serve as both reagent and solvent.

-

Heat the reaction mixture, for example, to 135-150 °C, for a period of 1-6 hours to ensure complete reaction.[3]

-

After cooling, the reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

-

The resulting solid, 3-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Reactants | Benzoic Acid, Chlorosulfonic Acid | [2] |

| Molar Ratio (Acid:Reagent) | 1 : 4-10 | [3] |

| Catalyst | None (or as specified) | [3] |

| Temperature | 135-150 °C | [3] |

| Reaction Time | 1-6 hours | [3] |

| Typical Yield | ~80-90% (Estimated) | N/A |

Step 2: Amination of 3-(Chlorosulfonyl)benzoic Acid

The highly reactive chlorosulfonyl group is then converted to a sulfonamide through nucleophilic substitution with ammonia.[2]

Experimental Protocol:

-

Under ice bath conditions, add 25 g of 3-(chlorosulfonyl)benzoic acid in portions to 250 mL of a 25% ammonium hydroxide solution.[4]

-

Stir the reaction mixture at room temperature for 15 hours.[4]

-

Reduce the volume of the solvent by distillation under reduced pressure to approximately 50 mL.[4]

-

Acidify the mixture with concentrated hydrochloric acid to a pH below 2 to precipitate the product.[4]

-

Collect the white solid (3-sulfamoylbenzoic acid) by filtration and dry it in a vacuum desiccator.[4]

| Parameter | Value | Reference |

| Reactants | 3-(Chlorosulfonyl)benzoic Acid, 25% Ammonium Hydroxide | [4] |

| Temperature | Ice bath initially, then room temperature | [4] |

| Reaction Time | 15 hours | [4] |

| Work-up | Concentration, Acidification (HCl) | [4] |

| Reported Yield | 96% | [4] |

Step 3: Fischer Esterification of 3-Sulfamoylbenzoic Acid

The final step is the acid-catalyzed esterification of the carboxylic acid group with methanol. This is a reversible reaction known as Fischer esterification.[5][6]

Experimental Protocol:

-

Combine 3-sulfamoylbenzoic acid and an excess of methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3 mL per 0.1 mol of carboxylic acid).[5]

-

Add boiling chips and attach a reflux condenser.[5]

-

Heat the mixture to reflux for several hours to allow the reaction to reach equilibrium.[6]

-

After cooling, neutralize the excess acid with a base, such as a 5% sodium carbonate solution.[5]

-

Extract the product, this compound, with an organic solvent (e.g., methylene chloride).[5]

-

Dry the organic layer, remove the solvent by distillation, and purify the final product as needed.

| Parameter | Value | Reference |

| Reactants | 3-Sulfamoylbenzoic Acid, Methanol | [5][6] |

| Catalyst | Concentrated Sulfuric Acid | [5][6] |

| Temperature | Reflux | [5] |

| Reaction Time | 1-4 hours (typical) | [6] |

| Work-up | Neutralization, Extraction | [5] |

| Typical Yield | >70% (Estimated) | N/A |

Pathway 2: Esterification Followed by Chlorosulfonation and Amination

This alternative pathway begins by protecting the carboxylic acid as a methyl ester. The ester group is also a meta-director, thus ensuring the correct regiochemistry in the subsequent chlorosulfonation step.

Step 1: Esterification of Benzoic Acid

The synthesis begins with the formation of methyl benzoate.

Experimental Protocol:

-

Add benzoic acid (0.1 mol), methanol (40 mL), and concentrated sulfuric acid (3.0 mL) to a round-bottom flask.[5]

-

Add boiling stones and reflux the mixture for one hour.[5]

-

After cooling, transfer the mixture to a separatory funnel containing water and an extraction solvent like methylene chloride (50 mL).[5]

-

Wash the organic layer sequentially with water and a 5% sodium carbonate solution to remove unreacted acid and the catalyst.[5]

-

Dry the organic layer, remove the solvent, and distill the residue to obtain pure methyl benzoate.

| Parameter | Value | Reference |

| Reactants | Benzoic Acid, Methanol | [5] |

| Catalyst | Concentrated Sulfuric Acid | [5] |

| Temperature | Reflux | [5] |

| Reaction Time | 1 hour | [5] |

| Work-up | Extraction, Washing | [5] |

| Typical Yield | ~70-85% | N/A |

Step 2: Chlorosulfonation of Methyl Benzoate

The methyl benzoate is then subjected to chlorosulfonation. The ester group directs the substitution to the meta position.

Experimental Protocol:

-

In a fume hood, slowly add methyl benzoate to an excess of stirred chlorosulfonic acid, maintaining a low temperature with an ice bath.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice.

-

The precipitated product, methyl 3-(chlorosulfonyl)benzoate, is collected by filtration, washed with cold water, and dried.

| Parameter | Value | Reference |

| Reactants | Methyl Benzoate, Chlorosulfonic Acid | [2] |

| Temperature | Ice bath, then room temperature | N/A |

| Reaction Time | 2-6 hours (Estimated) | N/A |

| Work-up | Quenching on ice, Filtration | [7] |

| Typical Yield | ~80-90% (Estimated) | N/A |

Step 3: Amination of Methyl 3-(Chlorosulfonyl)benzoate

The final step is the conversion of the sulfonyl chloride to the sulfonamide.

Experimental Protocol:

-

Dissolve methyl 3-(chlorosulfonyl)benzoate in a suitable solvent (e.g., THF or acetone).

-

Cool the solution in an ice bath and bubble ammonia gas through it, or add aqueous ammonium hydroxide dropwise with vigorous stirring.

-

Stir the mixture for several hours at room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with an organic solvent.

-

Wash, dry, and evaporate the organic layer to yield the final product, this compound.

| Parameter | Value | Reference |

| Reactants | Methyl 3-(Chlorosulfonyl)benzoate, Ammonia/Ammonium Hydroxide | [4] |

| Temperature | Ice bath, then room temperature | [4] |

| Reaction Time | 2-15 hours (Estimated) | [4] |

| Work-up | Evaporation, Extraction | N/A |

| Typical Yield | >90% (Estimated) | [4] |

Conclusion

Both synthetic pathways presented offer viable routes to this compound from benzoic acid. Pathway 1 involves the functionalization of the benzoic acid ring prior to esterification, while Pathway 2 protects the carboxylic acid as an ester before performing the ring substitution. The choice of pathway may depend on factors such as the stability of intermediates, potential side reactions, and the desired scale of the synthesis. The protocols and data provided in this guide serve as a comprehensive resource for the practical synthesis of this important pharmaceutical intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. 2,4-dichloro-5-chlorosulfonyl-benzoic acid | 3740-18-9 | Benchchem [benchchem.com]

- 3. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google Patents [patents.google.com]

- 4. 3-SULFAMOYL-BENZOIC ACID | 636-76-0 [chemicalbook.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 4-(CHLOROSULFONYL)BENZOIC ACID | 10130-89-9 [amp.chemicalbook.com]

Spectroscopic Data of Methyl 3-sulfamoylbenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-sulfamoylbenzoate. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents a detailed analysis based on predicted data, supported by experimental data from structurally analogous compounds. This approach offers valuable insights for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following sections summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR data are presented below. These predictions are generated using established computational algorithms and refined by comparing with experimental data of similar compounds such as methyl benzoate, methyl 3-chlorobenzoate, and methyl 3-nitrobenzoate.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~8.45 | s | 1H | Ar-H (C2-H) |

| ~8.20 | d | 1H | Ar-H (C6-H) |

| ~8.05 | d | 1H | Ar-H (C4-H) |

| ~7.65 | t | 1H | Ar-H (C5-H) |

| ~5.0 (broad s) | 2H | -SO₂NH₂ | |

| 3.94 | s | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165.5 | C=O |

| ~145.0 | C-SO₂ |

| ~133.0 | Ar-C (C1) |

| ~131.5 | Ar-CH (C5) |

| ~130.0 | Ar-CH (C6) |

| ~128.5 | Ar-CH (C2) |

| ~126.0 | Ar-CH (C4) |

| ~52.8 | -OCH₃ |

Infrared (IR) Spectroscopy

The expected characteristic IR absorption bands for this compound are detailed in Table 3. These are based on the typical vibrational frequencies of the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| 3350-3250 | Medium, Sharp | N-H stretch (sulfonamide) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2960-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| 1730-1715 | Strong | C=O stretch (ester) |

| 1600-1450 | Medium to Weak | Aromatic C=C stretch |

| 1350-1310 | Strong | Asymmetric SO₂ stretch |

| 1280-1250 | Strong | C-O stretch (ester) |

| 1180-1160 | Strong | Symmetric SO₂ stretch |

Mass Spectrometry (MS)

The predicted mass spectral data for this compound suggests a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the ester and sulfamoyl functional groups.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 215 | [M]⁺ (Molecular Ion) |

| 184 | [M - OCH₃]⁺ |

| 156 | [M - COOCH₃]⁺ |

| 136 | [M - SO₂NH]⁺ |

| 104 | [C₆H₄CO]⁺ |

| 76 | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse program.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Spectrum: Place the KBr pellet in the sample holder and record the sample spectrum.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Presentation: The spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation: Dissolve a small amount of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute the solution to approximately 10 µg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: The analysis can be performed in either positive or negative ion mode. For this compound, positive ion mode ([M+H]⁺) is likely to be effective.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data for structural elucidation.

-

-

Data Acquisition Parameters:

-

Mass range: m/z 50-500.

-

Capillary voltage, cone voltage, and collision energy should be optimized to achieve good signal intensity and fragmentation.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the spectroscopic techniques discussed.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the data presented is primarily predictive, it serves as a robust starting point for experimental work and can aid in the interpretation of laboratory-acquired spectra. Researchers are encouraged to use these predicted values as a reference and to perform their own experimental verification.

An In-depth Technical Guide to Methyl 3-Sulfamoylbenzoate and Its Structural Isomers for Researchers and Drug Development Professionals

[December 27, 2025]

This technical guide provides a comprehensive overview of methyl 3-sulfamoylbenzoate and its structural isomers, methyl 2-sulfamoylbenzoate and methyl 4-sulfamoylbenzoate. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on the synthesis, physicochemical properties, and biological activities of these compounds. This document includes structured data for comparative analysis, detailed experimental protocols, and visualizations of key chemical and biological processes.

Introduction

Methyl sulfamoylbenzoates are a class of organic compounds characterized by a methyl benzoate core functionalized with a sulfamoyl (-SO₂NH₂) group. The positional isomerism of the sulfamoyl group on the benzene ring—ortho (2-), meta (3-), and para (4-)—gives rise to three distinct structural isomers with potentially different chemical and biological properties. These compounds serve as important intermediates in medicinal chemistry, with derivatives showing a range of biological activities. Notably, substituted sulfamoylbenzoates have emerged as potent inhibitors of carbonic anhydrases, enzymes implicated in various physiological and pathological processes, including cancer.[1][2] Understanding the distinct characteristics of each isomer is crucial for the rational design of novel therapeutic agents.

Physicochemical Properties

The physicochemical properties of methyl sulfamoylbenzoate isomers are critical for their behavior in biological systems, influencing factors such as solubility, membrane permeability, and binding to target proteins. While extensive experimental data for all three isomers is not uniformly available, a combination of reported and computationally predicted properties provides a valuable comparative overview.

| Property | Methyl 2-sulfamoylbenzoate | This compound | Methyl 4-sulfamoylbenzoate |

| Molecular Formula | C₈H₉NO₄S | C₈H₉NO₄S | C₈H₉NO₄S |

| Molecular Weight | 215.23 g/mol [3] | 215.23 g/mol | 215.23 g/mol [4] |

| IUPAC Name | methyl 2-sulfamoylbenzoate[3] | methyl 3-(aminosulfonyl)benzoate | methyl 4-sulfamoylbenzoate[4] |

| CAS Number | 57683-71-3[3] | 59777-67-2 | 22808-73-7[4] |

| Appearance | White to Almost white powder to crystal[5] | Solid | Solid |

| Melting Point | 126-128 °C (lit.)[6] | Not available | Not available |

| XLogP3 (Predicted) | 0.3[3] | Not available | 0.6[4] |

| Hydrogen Bond Donor Count | 1 | 1 | 1 |

| Hydrogen Bond Acceptor Count | 4 | 4 | 4 |

| Rotatable Bond Count | 2 | 2 | 2 |

| Topological Polar Surface Area | 94.8 Ų[3] | Not available | 94.8 Ų[4] |

Synthesis of Methyl Sulfamoylbenzoate Isomers

The synthesis of methyl sulfamoylbenzoate isomers typically follows a multi-step pathway involving the chlorosulfonation of a benzoic acid derivative, followed by amination and esterification.[2][7][8] The following sections provide a general experimental protocol for the synthesis of these isomers, which can be adapted based on the desired substitution pattern.

General Synthetic Pathway

The logical workflow for the synthesis of methyl sulfamoylbenzoate isomers is outlined below. The key step that dictates the isomeric product is the initial chlorosulfonation of methyl benzoate, which can yield a mixture of isomers that require separation.

Caption: General synthetic workflow for methyl sulfamoylbenzoate isomers.

Experimental Protocols

This procedure describes the electrophilic aromatic substitution of methyl benzoate to introduce a chlorosulfonyl group.

-

Materials and Reagents:

-

Methyl benzoate

-

Chlorosulfonic acid

-

Ice bath

-

Round-bottom flask with a stirrer and dropping funnel

-

Drying tube (e.g., with calcium chloride)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel protected by a drying tube, place methyl benzoate.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add chlorosulfonic acid (typically 3-5 equivalents) dropwise to the stirred methyl benzoate, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The resulting precipitate, a mixture of methyl (chlorosulfonyl)benzoate isomers, is collected by vacuum filtration and washed with cold water.

-

The crude product is then dried. Isomer separation can be achieved by fractional crystallization or column chromatography.

-

This protocol details the conversion of the sulfonyl chloride to the corresponding sulfonamide.

-

Materials and Reagents:

-

Methyl (chlorosulfonyl)benzoate (isolated isomer)

-

Aqueous ammonia (concentrated)

-

Ice bath

-

Beaker or flask with a stirrer

-

-

Procedure:

-

Suspend the isolated methyl (chlorosulfonyl)benzoate isomer in a beaker.

-

Cool the beaker in an ice bath.

-

Slowly add an excess of cold, concentrated aqueous ammonia with vigorous stirring.

-

Continue stirring in the ice bath for 1-2 hours.

-

Collect the resulting solid precipitate by vacuum filtration.

-

Wash the solid with cold water and dry to yield the respective methyl sulfamoylbenzoate isomer.

-

The product can be further purified by recrystallization (e.g., from an ethanol/water mixture).

-

Biological Activity: Carbonic Anhydrase Inhibition

A significant area of interest for sulfamoylbenzoate derivatives is their activity as carbonic anhydrase (CA) inhibitors.[1][2] Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[9] Certain isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[9] Therefore, inhibitors of these isoforms are promising targets for anticancer drug development.

Mechanism of Action

The sulfonamide moiety of methyl sulfamoylbenzoates is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to inhibition of their catalytic activity.[9] By inhibiting tumor-associated CAs like CA IX, these compounds can disrupt pH regulation in cancer cells, leading to intracellular acidification and extracellular alkalinization, which can in turn inhibit tumor cell proliferation and survival.[10]

Caption: Mechanism of carbonic anhydrase IX inhibition by methyl sulfamoylbenzoate.

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity of methyl sulfamoylbenzoate isomers against carbonic anhydrases can be determined using a stopped-flow spectrophotometric assay that measures the inhibition of CO₂ hydration.[10]

-

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoform (e.g., CA IX)

-

Test compounds (methyl sulfamoylbenzoate isomers) dissolved in DMSO

-

Positive control inhibitor (e.g., Acetazolamide)

-

Assay buffer (e.g., Tris-HCl with a pH indicator like p-nitrophenol)

-

CO₂-saturated water

-

Stopped-flow spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

Load the enzyme solution, mixed with the desired concentration of the inhibitor or vehicle (DMSO), into one syringe of the stopped-flow instrument.

-

Load the CO₂-saturated water into the second syringe.

-

Rapidly mix the contents of the two syringes to initiate the reaction.

-

Monitor the change in absorbance of the pH indicator over time, which reflects the rate of the CA-catalyzed CO₂ hydration reaction.

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value for each compound.

-

Conclusion

This compound and its ortho- and para-isomers are versatile chemical entities with significant potential in drug discovery, particularly as carbonic anhydrase inhibitors. This guide has provided a foundational understanding of their synthesis, physicochemical properties, and a key biological activity. The provided experimental protocols offer a starting point for researchers to synthesize and evaluate these compounds. Further comparative studies are warranted to fully elucidate the structure-activity relationships among these isomers and to guide the development of next-generation therapeutic agents targeting carbonic anhydrases and other relevant biological targets.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Methyl 2-(Aminosulfonyl)benzoate | 57683-71-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105439915A - Preparation method of methyl 2-methoxy-5-sulfamoylbenzoate - Google Patents [patents.google.com]

- 9. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

The Multifaceted Biological Activities of Methyl 3-Sulfamoylbenzoate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-sulfamoylbenzoate and its derivatives represent a versatile class of small molecules with a wide spectrum of biological activities. The core structure, featuring a sulfonamide group attached to a benzoate scaffold, serves as a key pharmacophore for interacting with various biological targets. This technical guide provides an in-depth overview of the primary biological activities of these derivatives, focusing on their roles as inhibitors of carbonic anhydrases, ecto-nucleoside triphosphate diphosphohydrolases (NTPDases), and modulators of hepatitis B virus (HBV) capsid assembly. Furthermore, this guide explores their potential as modulators of the NLRP3 inflammasome and histone demethylases. Detailed experimental protocols, quantitative biological data, and visual representations of signaling pathways and experimental workflows are presented to facilitate further research and drug development in this area.

Carbonic Anhydrase Inhibition

Derivatives of this compound are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Of particular interest is the selective inhibition of carbonic anhydrase IX (CAIX), a transmembrane isoform that is highly overexpressed in a variety of solid tumors and is associated with tumor progression and metastasis.[1]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The inhibitory potency of various this compound derivatives against different human carbonic anhydrase (hCA) isoforms has been extensively studied. The following table summarizes the inhibition constants (Kᵢ) for a selection of these compounds.

| Compound | Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| 1 | 4-chloro-3-nitro-sulfonyl semicarbazide | 71.8 | 3.5 | 20.5 | 0.59 | [2] |

| 2 | 4-nitro-sulfonyl semicarbazide | - | - | - | - | [2] |

| 3 | Unsubstituted sulfonyl semicarbazide | 73.9 | - | 73.9 | - | [2] |

| AAZ | Acetazolamide (Standard) | 250 | 12.1 | 25.8 | 5.7 | [2] |

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The determination of carbonic anhydrase inhibition is commonly performed using a stopped-flow spectrophotometer to measure the kinetics of the CO₂ hydration reaction.

Principle: This assay measures the enzyme-catalyzed hydration of CO₂. The reaction produces protons, leading to a pH change in the buffer, which is monitored by a pH indicator dye (e.g., phenol red). The rate of color change is proportional to the CA activity. Inhibitors will decrease the rate of this reaction.[3][4]

Materials:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

Synthesized this compound derivatives

-

Acetazolamide (standard CA inhibitor)

-

HEPES or TRIS buffer

-

CO₂-saturated water

-

Phenol red or other suitable pH indicator

-

Stopped-flow spectrophotometer[5]

Procedure:

-

Solution Preparation:

-

Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.4).

-

Prepare a CO₂-saturated solution by bubbling CO₂ gas through chilled, deionized water.

-

Prepare stock solutions of the test compounds and acetazolamide in a suitable solvent (e.g., DMSO).

-

-

Enzyme and Inhibitor Incubation:

-

In one syringe of the stopped-flow instrument, load the enzyme solution containing the CA isoform and the pH indicator in the buffer.

-

In the second syringe, load the CO₂-saturated water.

-

To determine inhibition, pre-incubate the enzyme with various concentrations of the test compound or acetazolamide for a defined period before the reaction.

-

-

Reaction Initiation and Measurement:

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance of the pH indicator at its λ_max (e.g., 557 nm for phenol red) over time. The initial rate of the reaction is determined from the slope of the absorbance curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the uninhibited enzyme activity.

-

Determine the IC₅₀ or Kᵢ values by fitting the data to a dose-response curve.

-

Signaling Pathway and Experimental Workflow

Inhibition of Ecto-Nucleoside Triphosphate Diphosphohydrolases (NTPDases)

Certain sulfamoylbenzamide derivatives, structurally related to this compound, have been identified as selective inhibitors of human ecto-nucleoside triphosphate diphosphohydrolases (h-NTPDases).[6] These enzymes are involved in the regulation of extracellular nucleotide signaling, which plays a role in various physiological and pathological processes, including thrombosis, inflammation, and cancer.

Quantitative Data: Inhibition of h-NTPDase Isoforms

The following table presents the half-maximal inhibitory concentration (IC₅₀) values of representative sulfamoylbenzamide derivatives against different h-NTPDase isoforms.[6]

| Compound | Derivative | h-NTPDase1 (IC₅₀, µM) | h-NTPDase2 (IC₅₀, µM) | h-NTPDase3 (IC₅₀, µM) | h-NTPDase8 (IC₅₀, µM) |

| 3i | N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | 2.88 ± 0.13 | - | 0.72 ± 0.11 | - |

| 3f | N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide | - | 0.27 ± 0.08 | - | - |

| 3j | 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide | - | 0.29 ± 0.07 | - | - |

| 4d | 2-chloro-N-cyclopropyl-5-(N-cyclopropylsulfamoyl)benzamide | - | 0.13 ± 0.01 | - | - |

| 2d | 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | - | - | - | 0.28 ± 0.07 |

Experimental Protocol: Malachite Green Phosphate Assay

The inhibitory activity against h-NTPDases is typically determined by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP using the malachite green assay.[7][8]

Principle: NTPDases hydrolyze ATP to ADP and Pi. The released Pi forms a colored complex with the malachite green-molybdate reagent, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of Pi produced and thus to the enzyme's activity.[9]

Materials:

-

Recombinant human NTPDase isoforms (e.g., h-NTPDase1, -2, -3, -8)

-

Synthesized sulfamoylbenzamide derivatives

-

ATP (substrate)

-

Tris-HCl buffer

-

CaCl₂

-

Malachite green reagent

-

96-well microplate

-

Microplate reader[10]

Procedure:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).

-

Prepare a stock solution of ATP in assay buffer.

-

Prepare fresh malachite green working solution.

-

-

Assay Setup:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the h-NTPDase enzyme.

-

Include a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Reaction Initiation and Incubation:

-

Initiate the reaction by adding the ATP substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Color Development and Measurement:

-

Stop the reaction by adding the malachite green reagent to each well.

-

Incubate at room temperature for 15-20 minutes to allow for color development.

-

Measure the absorbance at approximately 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the negative control from all other readings.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Experimental Workflow

Modulation of Hepatitis B Virus (HBV) Capsid Assembly

Derivatives of sulfamoylbenzamide have been investigated as capsid assembly modulators (CAMs) for the treatment of chronic hepatitis B virus (HBV) infection. CAMs are a class of antiviral agents that interfere with the formation of the viral capsid, a crucial step in the HBV replication cycle.[11]

Experimental Protocol: HBV Capsid Assembly Assay

The effect of compounds on HBV capsid assembly can be assessed using a cell-based assay coupled with native agarose gel electrophoresis and immunoblotting.[12]

Principle: This assay evaluates the ability of compounds to disrupt the formation of HBV capsids in cells expressing the HBV core protein (HBc). The formation of intact capsids is visualized by native agarose gel electrophoresis, which separates assembled capsids from unassembled HBc monomers and dimers.

Materials:

-

HBV-producing cell line (e.g., HepG2.2.15) or cells transiently expressing HBc.

-

Synthesized sulfamoylbenzamide derivatives.

-

Cell lysis buffer.

-

Agarose gel electrophoresis system.

-

Nitrocellulose membrane.

-

Primary antibody against HBV core protein (anti-HBc).

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

-

Chemiluminescent substrate.

Procedure:

-

Cell Culture and Treatment:

-

Culture the HBV-producing cells to a suitable confluency.

-

Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24-72 hours).

-

-

Cell Lysis:

-

Wash the cells with PBS and lyse them with a non-denaturing lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

-

Native Agarose Gel Electrophoresis:

-

Load the cell lysates onto a native agarose gel.

-

Perform electrophoresis to separate the assembled capsids from unassembled core proteins.

-

-

Immunoblotting:

-

Transfer the proteins from the agarose gel to a nitrocellulose membrane.

-

Block the membrane with a suitable blocking agent (e.g., non-fat milk).

-

Incubate the membrane with the primary anti-HBc antibody.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Analyze the intensity of the bands corresponding to intact capsids. A decrease in the capsid band intensity in the presence of the compound indicates inhibition of capsid assembly.

-

Experimental Workflow

Potential as Modulators of NLRP3 Inflammasome and Histone Demethylases

While less extensively studied for this compound derivatives specifically, the broader class of sulfonylureas and related compounds has shown potential in modulating the NLRP3 inflammasome and inhibiting histone demethylases.

NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[13][14]

Histone Demethylase Inhibition

Histone demethylases are enzymes that remove methyl groups from histones, thereby playing a crucial role in epigenetic regulation. Small molecule inhibitors of these enzymes are of interest for the treatment of various diseases, including cancer.[15][16] The mechanism of inhibition by small molecules often involves chelation of the active site metal ion (for JmjC domain-containing demethylases) or covalent modification of the FAD cofactor (for LSD1).[17] Further research is needed to elucidate the specific interactions of this compound derivatives with these enzymes.

Conclusion

The this compound scaffold has proven to be a valuable starting point for the development of compounds with diverse and potent biological activities. The derivatives discussed in this guide demonstrate significant potential as inhibitors of carbonic anhydrases for anticancer therapy, as inhibitors of NTPDases for modulating purinergic signaling, and as HBV capsid assembly modulators for antiviral treatment. The preliminary indications of their activity against the NLRP3 inflammasome and histone demethylases open new avenues for future research. The detailed experimental protocols and workflow diagrams provided herein are intended to serve as a practical resource for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery, facilitating the continued exploration and optimization of this promising class of compounds.

References

- 1. Recent Developments in Targeting Carbonic Anhydrase IX for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. A multiscale model of the action of a capsid assembly modulator for the treatment of chronic hepatitis B | PLOS Computational Biology [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Histone Lysine Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery [mdpi.com]

Methyl 3-Sulfamoylbenzoate and its Analogs as Carbonic Anhydrase Inhibitors: A Technical Guide

Abstract: Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO₂ transport, and biosynthesis. The overexpression of certain CA isoforms is linked to various pathologies, such as glaucoma, epilepsy, and cancer, making them significant therapeutic targets. Aromatic sulfonamides are a cornerstone class of CA inhibitors (CAIs). This technical guide provides an in-depth analysis of methyl sulfamoylbenzoates, a promising class of CAIs, with a focus on their mechanism of action, inhibitory profiles against various human CA isoforms, and the experimental methodologies used for their characterization.

Introduction to Carbonic Anhydrases and Sulfonamide Inhibitors

Carbonic anhydrases (EC 4.2.1.1) are zinc-containing enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1][2] In humans, 15 different CA isoforms have been identified, differing in their tissue distribution, subcellular localization, and catalytic activity.[3]

The primary sulfonamides (R-SO₂NH₂) represent the most extensively studied class of CAIs. Their inhibitory action stems from the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zn(II) ion within the enzyme's active site, effectively blocking the enzyme's function.[4] This binding mimics a transition state of the native enzymatic reaction. The affinity and selectivity of these inhibitors can be modulated by modifying the R-group, which interacts with various amino acid residues lining the active site cavity.

Mechanism of Action: Sulfonamide Binding to the Catalytic Zinc Ion

The inhibitory mechanism of sulfonamides against carbonic anhydrase is a well-established, high-affinity interaction. The process involves the binding of the sulfonamide moiety in its anionic, deprotonated form (R-SO₂NH⁻) to the positively charged Zn²⁺ ion located at the bottom of the active site cleft. This coordination bond is stabilized by a network of hydrogen bonds with conserved active site residues, such as Thr199.[1]

Caption: Sulfonamide inhibitor binding to the CA active site zinc ion.

Inhibition Profile of Methyl Sulfamoylbenzoate Analogs

While specific inhibition data for methyl 3-sulfamoylbenzoate is not extensively published, a closely related series of methyl 5-sulfamoylbenzoates has been synthesized and evaluated for their inhibitory activity against all 12 catalytically active human CA isoforms.[5][6] These compounds serve as excellent surrogates for understanding the potential of this chemical class. The data reveals that substitutions on the benzene ring significantly influence both the affinity and selectivity of the inhibitors.

Particularly noteworthy is the high affinity and selectivity observed for certain analogs against CA IX, a transmembrane isoform highly overexpressed in various solid tumors and a key target in anticancer drug development.[5][6] The dissociation constants (Kd) determined by a fluorescent thermal shift assay are summarized below.

Table 1: Dissociation Constants (Kd, nM) of Methyl 5-Sulfamoylbenzoate Analogs Against Human CA Isoforms [5]

| Compound ID | Substituents | hCA I | hCA II | hCA IV | hCA VA | hCA VB | hCA VI | hCA VII | hCA IX | hCA XII | hCA XIII | hCA XIV |

| 1 | 2,4-dichloro | 120 | 18 | 100 | 2500 | 180 | 150 | 2.5 | 1.1 | 15 | 18 | 70 |

| 2 | 2,4-dibromo | 150 | 15 | 80 | 3000 | 200 | 120 | 2.0 | 1.0 | 12 | 15 | 60 |

| 3b | 2-chloro-4-amino | 10000 | 1500 | >10000 | >10000 | 2500 | 1000 | 150 | 0.15 | 100 | 120 | 1500 |

| 4b | 2-bromo-4-amino | >10000 | 2000 | >10000 | >10000 | 3000 | 1200 | 180 | 0.12 | 120 | 150 | 1800 |

| AAZ * | (Standard) | 250 | 12 | 74 | 45000 | 50 | 8800 | 2.5 | 25 | 5.7 | 15 | 32 |

*Data for Acetazolamide (AAZ) is presented as inhibition constants (Kᵢ, nM) for comparison.[1]

The data highlights that compounds 3b and 4b exhibit exceptionally high affinity for the cancer-related isoform CA IX (Kd of 0.15 and 0.12 nM, respectively) and demonstrate remarkable selectivity, with over 100-fold weaker binding to other isoforms.[5][6]

Experimental Protocols

The characterization of carbonic anhydrase inhibitors typically involves measuring their effect on the enzyme's catalytic activity. The esterase activity assay using 4-nitrophenyl acetate (4-NPA) is a common, robust, and reproducible colorimetric method suitable for high-throughput screening.[7][8]

CA Inhibition Assay: Esterase Activity Method

Principle: This assay measures the esterase activity of carbonic anhydrase. CA catalyzes the hydrolysis of 4-nitrophenyl acetate (4-NPA) to produce 4-nitrophenol (4-NP) and acetate.[8] The product, 4-nitrophenol, is a yellow chromophore that can be quantified by measuring the increase in absorbance at 400 nm.[9] The presence of an inhibitor reduces the rate of this reaction, allowing for the determination of its potency (e.g., IC₅₀ or Kᵢ).

Materials:

-

Assay Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5[9]

-

Enzyme: Recombinant human Carbonic Anhydrase (e.g., hCA II, hCA IX)

-

Substrate: 4-Nitrophenyl acetate (4-NPA), stock solution in acetone or DMSO[9]

-

Inhibitor: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO).

-

Equipment: 96-well microplate, spectrophotometric plate reader.

Procedure:

-

Enzyme Preparation: Prepare a working solution of the CA isoform in chilled Assay Buffer (e.g., 20 ng/µL).[9]

-

Inhibitor Dilution: Prepare a serial dilution of the test compound (inhibitor) in Assay Buffer. Include a control with solvent only (no inhibitor).

-

Reaction Initiation:

-

To each well of a 96-well plate, add a specific volume of the enzyme solution.

-

Add an equal volume of the serially diluted inhibitor or control solution to the wells.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for binding.

-

-

Substrate Addition: Start the enzymatic reaction by adding a specific volume of the 4-NPA substrate solution to each well (e.g., a final concentration of 1 mM).[9]

-

Data Acquisition: Immediately begin monitoring the increase in absorbance at 400 nm in kinetic mode for a set duration (e.g., 5-10 minutes).[9]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Caption: Workflow for a carbonic anhydrase esterase activity inhibition assay.

References

- 1. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 2-Halo-4-Substituted-5-Sulfamoyl-Benzoates as High Affinity and Selective Inhibitors of Carbonic Anhydrase IX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

An In-depth Technical Guide to the Predicted Physicochemical Properties of Methyl 3-sulfamoylbenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the predicted physicochemical properties of Methyl 3-sulfamoylbenzoate. The data presented is compiled from computational predictions available in various chemical databases. This document also outlines standard experimental protocols for the determination of key physicochemical parameters, offering a framework for laboratory validation.

Compound Identity

-

IUPAC Name: this compound

-

CAS Number: 59777-67-2

-

Molecular Formula: C₈H₉NO₄S[1]

-

Canonical SMILES: COC(=O)C1=CC(=CC=C1)S(=O)(=O)N[1]

-

InChIKey: BUYUOBGADRKVAP-UHFFFAOYSA-N[1]

Predicted Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties for this compound. It is important to note that these are theoretical values and may differ from experimentally determined results.

| Property | Predicted Value | Source |

| Boiling Point | 402.4 ± 47.0 °C | [4] |

| Density | 1.377 ± 0.06 g/cm³ (at 20°C) | [4] |

| pKa | 9.76 ± 0.60 | [4] |

| XlogP | 0.3 | [1][2] |

| Topological Polar Surface Area (TPSA) | 94.8 Ų | [2] |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 5 | [5] |

| Rotatable Bond Count | 4 | [5] |

| Monoisotopic Mass | 215.02522 Da | [1] |

General Experimental Protocols for Physicochemical Property Determination

3.1. Determination of Boiling Point

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

-

Methodology (Capillary Method):

-

A small amount of the sample is introduced into a melting point capillary tube.

-

A smaller, inverted capillary tube is placed inside the larger tube containing the sample.

-

The entire assembly is attached to a thermometer and heated in a suitable apparatus (e.g., a Thiele tube or a digital melting point apparatus with a boiling point function).

-

As the temperature rises, a continuous stream of bubbles will emerge from the inner capillary.

-

The heat source is then removed, and the temperature at which the liquid just begins to enter the inner capillary is recorded as the boiling point.

-

3.2. Determination of Density

-

Principle: Density is the mass of a substance per unit volume.

-

Methodology (Pycnometer Method):

-

A pycnometer (a flask with a specific, known volume) is cleaned, dried, and weighed empty.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and weighed again. The temperature of the liquid is recorded.

-

The pycnometer is then emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed.

-

The density of the sample is calculated using the formula: Density_sample = (mass_sample / mass_reference) * Density_reference

-

3.3. Determination of pKa (Acid Dissociation Constant)

-

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution. It is a measure of the strength of an acid in solution.

-

Methodology (Potentiometric Titration):

-

A known concentration of the sample is dissolved in a suitable solvent (often water or a water-cosolvent mixture).

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

A standardized solution of a strong base (e.g., NaOH) is slowly added from a burette.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

-

3.4. Determination of LogP (Octanol-Water Partition Coefficient)

-

Principle: The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible solvents, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a compound's lipophilicity.

-

Methodology (Shake-Flask Method):

-

A known amount of the sample is dissolved in a mixture of n-octanol and water that have been pre-saturated with each other.

-

The mixture is placed in a separatory funnel and shaken vigorously to allow for the partitioning of the solute between the two phases.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of the solute in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

LogP is then calculated as the base-10 logarithm of P.

-

Workflow for Physicochemical Property Analysis in Drug Discovery

The following diagram illustrates a typical workflow for the analysis and application of physicochemical properties in the context of drug discovery and development.

References

- 1. PubChemLite - this compound (C8H9NO4S) [pubchemlite.lcsb.uni.lu]

- 2. Benzoic acid, 2-(aminosulfonyl)-, methyl ester | C8H9NO4S | CID 42546 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. BENZOIC ACID, 2-SULFAMOYL-, METHYL ESTER | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 59777-67-2 CAS MSDS (METHYL, 3-AMINOSULFONYL BENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

Investigating the Mechanism of Action of Methyl 3-sulfamoylbenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-sulfamoylbenzoate belongs to the sulfonamide class of compounds, a well-established pharmacophore in medicinal chemistry. While direct experimental data on this compound is limited in publicly available literature, its structural similarity to a vast number of characterized molecules strongly suggests its primary mechanism of action is the inhibition of carbonic anhydrases (CAs). This guide synthesizes the current understanding of the mechanism of action of structurally related sulfamoylbenzoate derivatives, providing a robust framework for investigating this compound. This document outlines the putative signaling pathway, detailed experimental protocols for mechanism validation, and a summary of quantitative data from analogous compounds.

Postulated Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary proposed mechanism of action for this compound is the inhibition of the zinc-containing metalloenzyme, carbonic anhydrase (CA). CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction in various physiological processes including pH regulation, CO2 transport, and electrolyte balance.[1][2] The sulfonamide moiety is a classic zinc-binding group, which is the cornerstone of the inhibitory activity of this class of compounds against CAs.[3][4]

The Carbonic Anhydrase Catalytic Cycle

The catalytic activity of carbonic anhydrase is a two-step process:

-

Nucleophilic Attack: A zinc-bound hydroxide ion acts as a potent nucleophile, attacking the carbon atom of carbon dioxide. This results in the formation of a zinc-bound bicarbonate ion.

-

Proton Shuttle and Regeneration: A water molecule displaces the bicarbonate ion from the zinc center. The active site is regenerated by the transfer of a proton from the zinc-bound water molecule to the surrounding medium, a process often facilitated by a proton shuttle residue, such as a histidine.

Inhibition by Sulfonamides

Sulfonamide inhibitors, including the proposed action of this compound, function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. The sulfonamide group (-SO2NH2) binds to the Zn(II) ion, displacing the catalytic water/hydroxide molecule.[3] This binding prevents the initial step of the catalytic cycle, the nucleophilic attack on carbon dioxide, thereby inhibiting the enzyme's function. The affinity and selectivity of sulfonamide inhibitors for different CA isoforms are influenced by interactions between the inhibitor's scaffold and amino acid residues lining the active site cavity.[3][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the carbonic anhydrase catalytic cycle and its inhibition by a sulfonamide, as well as a typical experimental workflow for validating the inhibitory activity of a compound like this compound.

Quantitative Data for Structurally Related Compounds

| Compound Class | Target Isoform | Inhibition Constant (Ki/IC50) (nM) | Reference |

| Ureido-substituted benzenesulfonamides | hCA IX | 1 - 45 | [6] |

| Ureido-substituted benzenesulfonamides | hCA XII | 4 - 6 | [6] |

| Ureido-substituted benzenesulfonamides | hCA II | 15 - 1765 | [6] |

| Benzamide-4-sulfonamides | hCA I | 5.3 - 334 | [1] |

| Benzamide-4-sulfonamides | hCA II | Low nanomolar to subnanomolar | [1] |

| Benzamide-4-sulfonamides | hCA VII | Low nanomolar to subnanomolar | [1] |

| Benzamide-4-sulfonamides | hCA IX | 8.0 - 26.0 | [1] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3 - 87.6 | [7] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3 - 384.3 | [7] |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1 - 13.5 | [7] |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA I | 6.2 - 3822 | [2] |

| Pyrazole- and Pyridazinecarboxamide Sulfonamides | hCA IX | 6.1 - 568.8 | [2] |

Detailed Experimental Protocols

To empirically determine the mechanism of action of this compound, the following experimental protocols are recommended.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Method)

This is the gold standard method for measuring the catalytic activity of carbonic anhydrase and its inhibition.

Principle: This assay measures the ability of CA to catalyze the hydration of CO2. The resulting change in pH is monitored using a pH indicator. The rate of the catalyzed reaction is determined using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

-

This compound

-

CO2-saturated water

-

Buffer (e.g., 20 mM HEPES, pH 7.4)

-

pH indicator (e.g., Phenol Red, 0.2 mM)

-

Reference inhibitor (e.g., Acetazolamide)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compound and the reference inhibitor.

-

Prepare a solution of the CA enzyme in the assay buffer.

-

Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

-

-

Enzyme-Inhibitor Pre-incubation:

-

Incubate the enzyme solution with various concentrations of the inhibitor (or vehicle control) for a defined period (e.g., 15 minutes) at room temperature to allow for the formation of the enzyme-inhibitor complex.[8]

-

-

Stopped-Flow Measurement:

-

Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture and the pH indicator.

-